Cas no 391223-21-5 (4-bromo-2-fluoro-N-(3-methylphenyl)benzamide)

4-Bromo-2-fluoro-N-(3-methylphenyl)benzamide is a fluorinated and brominated benzamide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring both bromo and fluoro substituents, enhances its reactivity and utility as an intermediate in organic synthesis. The compound's aromatic amide core and substituted phenyl groups contribute to its stability and versatility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The presence of a 3-methylphenyl moiety may influence binding affinity in medicinal chemistry applications. This compound is suitable for use in drug discovery, material science, and as a building block for more complex heterocyclic systems. Proper handling and storage under inert conditions are recommended due to its halogenated nature.
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide structure
391223-21-5 structure
商品名:4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
CAS番号:391223-21-5
MF:C14H11BrFNO
メガワット:308.145646333694
CID:6285269
PubChem ID:4178458

4-bromo-2-fluoro-N-(3-methylphenyl)benzamide 化学的及び物理的性質

名前と識別子

    • 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
    • AKOS000186175
    • F0161-0311
    • 391223-21-5
    • 4-bromo-2-fluoro-N-(m-tolyl)benzamide
    • Z108634118
    • インチ: 1S/C14H11BrFNO/c1-9-3-2-4-11(7-9)17-14(18)12-6-5-10(15)8-13(12)16/h2-8H,1H3,(H,17,18)
    • InChIKey: AKTOSPPPJQBMMI-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=C(C=1)F)C(NC1=CC=CC(C)=C1)=O

計算された属性

  • せいみつぶんしりょう: 307.00080g/mol
  • どういたいしつりょう: 307.00080g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

4-bromo-2-fluoro-N-(3-methylphenyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0161-0311-1mg
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0161-0311-10μmol
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0161-0311-2μmol
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0161-0311-20mg
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
20mg
$99.0 2023-07-28
Life Chemicals
F0161-0311-50mg
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0161-0311-100mg
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
100mg
$248.0 2023-07-28
Life Chemicals
F0161-0311-20μmol
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F0161-0311-4mg
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0161-0311-15mg
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F0161-0311-5mg
4-bromo-2-fluoro-N-(3-methylphenyl)benzamide
391223-21-5 90%+
5mg
$69.0 2023-07-28

4-bromo-2-fluoro-N-(3-methylphenyl)benzamide 関連文献

4-bromo-2-fluoro-N-(3-methylphenyl)benzamideに関する追加情報

Introduction to 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide (CAS No. 391223-21-5)

4-bromo-2-fluoro-N-(3-methylphenyl)benzamide, identified by its Chemical Abstracts Service (CAS) number 391223-21-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzamide class, characterized by its amide functional group attached to a benzene ring. The presence of bromine and fluorine substituents at specific positions on the benzene ring introduces unique electronic and steric properties, making it a valuable scaffold for the development of novel bioactive molecules.

The structural features of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide contribute to its potential as an intermediate in synthetic chemistry and a lead compound for drug discovery. The bromine atom at the 4-position and the fluorine atom at the 2-position enhance the compound's reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, or other synthetic methodologies. Additionally, the N-(3-methylphenyl) moiety introduces a lipophilic aromatic group that can influence solubility and metabolic stability, critical factors in drug design.

In recent years, there has been growing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide is no exception, with studies suggesting its potential in various therapeutic areas. One notable area of research involves its application in oncology. The benzamide core is a well-known pharmacophore in kinase inhibitors and other anti-cancer agents. By incorporating bromine and fluorine atoms, researchers aim to modulate binding affinity and selectivity against target enzymes involved in cancer cell proliferation.

Recent publications have highlighted the synthesis and preliminary biological evaluation of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide derivatives. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that structural analogs of this compound exhibit inhibitory activity against certain tyrosine kinases, which are overexpressed in various solid tumors. The fluorine substituent was found to play a crucial role in enhancing binding interactions with the enzyme active site, while the bromine atom facilitated further derivatization through transition-metal-catalyzed reactions.

The role of fluorine in medicinal chemistry is well-documented, with its ability to influence metabolic stability and binding affinity. In 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide, the fluorine atom at the 2-position likely contributes to increased lipophilicity and reduced susceptibility to hydrolysis, making it a promising candidate for oral administration. Additionally, fluorine-containing compounds often exhibit enhanced bioavailability and prolonged half-life upon systemic administration.

Another area where 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide shows promise is in the treatment of inflammatory diseases. Benzamides have long been recognized for their anti-inflammatory properties, often acting through inhibition of cyclooxygenase (COX) enzymes or modulation of nuclear factor kappa B (NF-κB) signaling pathways. The introduction of halogen atoms may enhance these effects by improving enzyme binding or altering pharmacokinetic profiles.

In an intriguing study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide derivatives and evaluated their ability to inhibit NF-κB activation. The results indicated that certain analogs significantly reduced pro-inflammatory cytokine production in vitro, suggesting potential therapeutic utility in conditions such as rheumatoid arthritis or inflammatory bowel disease. The structural modifications allowed for fine-tuning of biological activity while maintaining solubility and pharmacokinetic properties suitable for clinical development.

The synthesis of 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide involves multi-step organic transformations that highlight its synthetic versatility. A common approach begins with the bromination of 2-fluorobenzamides followed by palladium-catalyzed cross-coupling reactions with 3-methylphenyl halides or boronic acids. This strategy allows for efficient introduction of both bromine and fluorine substituents while maintaining regioselectivity. Advances in catalytic systems have further improved yields and reduced reaction times, making large-scale synthesis more feasible.

The role of computational chemistry in optimizing 4-bromo-2-fluoro-N-(3-methylphenyl)benzamide derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding modes and optimize lead structures before experimental synthesis. By integrating quantum mechanical calculations with molecular dynamics simulations, scientists can identify key interactions between the compound and biological targets, guiding rational drug design efforts.

In conclusion,4-bromo-2-fluoro-N-(3-methylphenyl)benzamide (CAS No. 391223-21-5) represents a promising scaffold for pharmaceutical development with applications spanning oncology and inflammation research. Its unique structural features—combining halogenated aromatic rings with an amide functional group—make it a versatile intermediate for further chemical modification. As research continues to uncover new biological activities and synthetic strategies, this compound is poised to play an important role in future drug discovery efforts.

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